molecular formula C19H17NO3 B14993576 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14993576
M. Wt: 307.3 g/mol
InChI Key: TXUXJQGCUBJDOW-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a molecular formula of C19H17NO3. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethyl-4H-chromen-4-one and 4-methylphenylamine.

    Condensation Reaction: The key step involves the condensation of 6,7-dimethyl-4H-chromen-4-one with 4-methylphenylamine in the presence of a suitable catalyst and solvent. This reaction forms the desired carboxamide linkage.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromene ring or the phenyl ring are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    4H-chromen-4-one derivatives: These compounds share the chromene core structure and exhibit similar biological activities.

    Carboxamide derivatives: Compounds with carboxamide functional groups often have comparable chemical reactivity and biological properties.

    Phenyl-substituted chromenes: These compounds have phenyl groups attached to the chromene ring, influencing their chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of chemical and biological properties.

Biological Activity

6,7-Dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, a derivative of chromene, has garnered attention for its potential biological activities. This compound is structurally characterized by a chromene core with various functional groups that may influence its pharmacological properties.

  • Molecular Formula : C18H15NO3
  • Molecular Weight : 293.3 g/mol
  • IUPAC Name : N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory and oxidative stress pathways, leading to reduced inflammation and oxidative damage.
  • Receptor Modulation : The compound can interact with specific receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Research indicates it may induce programmed cell death in cancer cells through activation of apoptotic pathways.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may have implications for aging and chronic diseases.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated against human colon cancer cells (HCT116) and breast cancer cells (MDA-MB-231), demonstrating cytotoxic effects at specific concentrations.

Cell LineConcentration (µM)Viability Reduction (%)
HCT1161040
MDA-MB-2312050

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies

  • Study on Cholinesterase Inhibition : A study evaluated the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the compound exhibited moderate inhibitory activity with IC50 values around 15 µM for AChE and 20 µM for BChE.
  • Antioxidant Evaluation : In vitro assays demonstrated that treatment with the compound significantly increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other chromene derivatives:

Compound NameAntioxidant ActivityCytotoxicity (IC50 µM)COX Inhibition
This compoundHigh15Moderate
N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamideModerate20High
6-Methoxy-N-(3-methylphenyl)-4H-chromene-2-carboxamideLow25Low

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

6,7-dimethyl-N-(4-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)20-19(22)18-10-16(21)15-8-12(2)13(3)9-17(15)23-18/h4-10H,1-3H3,(H,20,22)

InChI Key

TXUXJQGCUBJDOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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